molecular formula C15H14N2O2S2 B3216739 2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide CAS No. 1172735-13-5

2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide

Cat. No. B3216739
CAS RN: 1172735-13-5
M. Wt: 318.4 g/mol
InChI Key: LPTMTLFUMWLSCU-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide” is a complex organic molecule. It is a derivative of 2,5-dimethylfuran , which is a heterocyclic compound with potential as a biofuel . This compound seems to incorporate elements of furan, benzothiazole, and carboxamide functional groups.

Scientific Research Applications

Antioxidant Activity

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Although specific studies on this compound are limited, its thiazole scaffold suggests potential antioxidant properties .

Analgesic and Anti-Inflammatory Effects

Thiazoles have been explored as analgesic and anti-inflammatory agents. While direct studies on our compound are scarce, the presence of the thiazole ring often correlates with these activities. Further research is needed to validate its efficacy .

Antimicrobial and Antifungal Properties

Thiazoles exhibit antimicrobial and antifungal effects. Although our compound hasn’t been extensively studied, similar derivatives have demonstrated activity against bacteria and fungi. Researchers could explore its potential in combating infections .

Antiviral Applications

Thiazoles, including our compound, may possess antiviral properties. While specific data are lacking, the thiazole scaffold hints at potential antiviral activity. Investigating its effects against specific viruses would be valuable .

Diuretic Effects

Thiazoles have been associated with diuretic properties. Although our compound’s diuretic potential remains unexplored, its structural features suggest it could influence fluid balance and renal function .

Neuroprotective Activity

Thiazoles are intriguing candidates for neuroprotection. While no direct studies exist for our compound, its thiazole moiety warrants investigation in neurodegenerative diseases .

Antitumor and Cytotoxic Effects

Thiazoles have shown promise as antitumor and cytotoxic agents. Although data on our compound are limited, related derivatives have demonstrated activity against cancer cells. Further research could unveil its potential in oncology .

Quorum-Sensing Inhibition

In the context of bacterial communication (quorum sensing), our compound may act as a quorum-sensing inhibitor. Specifically, it could interfere with bacterial behaviors such as biofilm formation and virulence production .

Mechanism of Action

Target of Action

The compound, 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to inhibit cox-1 , act as quorum-sensing inhibitors in Gram-negative bacteria , and show cytotoxicity activity on human tumor cell lines .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain . Other thiazole derivatives have shown promising quorum-sensing inhibition in the LasB system of Gram-negative bacteria . This suggests that they can interfere with bacterial communication and coordination, potentially affecting biofilm formation, virulence production, and other pathogenic behaviors .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, thereby affecting the prostaglandin synthesis pathway and leading to anti-inflammatory effects . Other thiazole derivatives have been reported to inhibit quorum sensing in bacteria, thereby affecting bacterial communication and coordination .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have shown promising quorum-sensing inhibition in the LasB system of Gram-negative bacteria , suggesting that they can interfere with bacterial communication and coordination .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.

properties

IUPAC Name

2,5-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-8-6-11(9(2)19-8)14(18)16-10-4-5-12-13(7-10)21-15(17-12)20-3/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTMTLFUMWLSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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